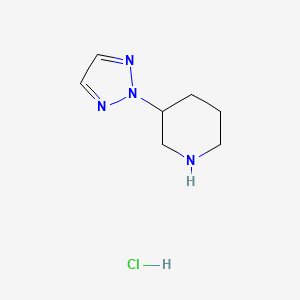
3-(2H-1,2,3-トリアゾール-2-イル)ピペリジン塩酸塩
概要
説明
3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H13ClN4 It is a derivative of piperidine, featuring a triazole ring, which is known for its stability and versatility in various chemical reactions
科学的研究の応用
3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities. The triazole ring is known for its bioactivity and stability, making it a valuable component in drug design.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (also known as the “click reaction”). This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general procedure involves reacting an alkyne with an azide in the presence of a copper catalyst under mild conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities and by-products.
化学反応の分析
Types of Reactions: 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the piperidine moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.
作用機序
The mechanism of action of 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for its biological activity. These interactions can inhibit or activate enzymes, disrupt microbial cell walls, or interfere with DNA replication, depending on the specific application.
類似化合物との比較
3-(2H-1,2,3-triazol-2-yl)methylpiperidine hydrochloride: This compound has a similar structure but with a methyl group attached to the triazole ring.
1,2,3-Triazole derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
Uniqueness: 3-(2H-1,2,3-triazol-2-yl)piperidine hydrochloride is unique due to its specific combination of the piperidine and triazole rings. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets sets it apart from other similar compounds.
特性
IUPAC Name |
3-(triazol-2-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-7(6-8-3-1)11-9-4-5-10-11;/h4-5,7-8H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFXKDHWVKPJHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2N=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















